2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a saccharin-derived compound characterized by a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core linked to a 4-benzylpiperazine moiety via a ketone-containing ethyl chain. This structure combines the sulfonamide-based saccharin scaffold—known for its role in pharmaceuticals—with a benzylpiperazine group, a common motif in central nervous system (CNS)-targeting agents.
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19(15-23-20(25)17-8-4-5-9-18(17)28(23,26)27)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIHBTXFOVUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with a suitable benzo[d]isothiazol-3(2H)-one derivative under controlled conditions. The reaction often requires the use of solvents such as alcohols and bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzylpiperazine moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]isothiazol-3(2H)-one derivatives, while substitution reactions can introduce various functional groups onto the benzylpiperazine moiety .
Scientific Research Applications
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to bind to certain receptors, influencing biological pathways. The compound’s effects are mediated through its interaction with enzymes and proteins, leading to various biochemical responses .
Comparison with Similar Compounds
Piperazine/Piperidine Derivatives
- Ipsapirone (CAS 95847-70-4) : Contains a pyrimidinylpiperazinylbutyl group instead of benzylpiperazine. Marketed as a serotonin (5-HT1A) receptor agonist, its pyrimidine substituent enhances selectivity for serotonin receptors compared to the benzyl group in the target compound, which may favor dopamine or adrenergic interactions .
Aryl-Substituted Derivatives
- 2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (WAY-604603) : The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability but reducing solubility (melting point 87°C; requires DMSO for dissolution) . In contrast, the benzylpiperazine in the target compound may improve blood-brain barrier penetration.
- 2-[2-(3-Methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: The 3-methoxy group creates a planar crystal structure with C–H···O interactions, differing from the benzylpiperazine’s bulky, non-planar conformation .
Pharmacological and Physicochemical Properties
*logP estimated using fragment-based methods.
Crystallographic and Stability Data
- Target Compound: No crystallographic data provided, but benzylpiperazine’s flexibility may reduce crystal stability compared to rigid analogues like 2-[2-(3-chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, which forms planar structures with C–H···O interactions .
- 2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide : Exhibits a melting point of 87°C and requires storage at –20°C, indicating thermal sensitivity .
Biological Activity
The compound 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , also known as EVT-3701303, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of EVT-3701303 can be represented as follows:
Key Features:
- Contains a benzo[d]isothiazole core.
- Integrates a benzylpiperazine moiety, which is significant for its interaction with biological targets.
The primary biological activity of EVT-3701303 appears to be linked to its interaction with the central nervous system (CNS) . It is hypothesized that the compound enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) , which plays a crucial role in inhibitory neurotransmission.
Mode of Action
- GABA Receptor Modulation: EVT-3701303 increases the affinity of GABA receptors, leading to enhanced GABAergic transmission. This mechanism is similar to that of traditional benzodiazepines, which are known for their anxiolytic and anticonvulsant properties .
Biological Activity
Research has demonstrated several biological activities associated with EVT-3701303:
- Anxiolytic Effects:
- Anticonvulsant Properties:
-
Neuroprotective Effects:
- Preliminary data suggest that EVT-3701303 may offer neuroprotective benefits, potentially mitigating neurodegenerative processes associated with conditions like Alzheimer’s disease.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of EVT-3701303:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anxiolytic effects in rodent models, comparable to established benzodiazepines. |
| Study 2 | Showed anticonvulsant activity in seizure models, indicating potential for epilepsy treatment. |
| Study 3 | Indicated neuroprotective effects in vitro against oxidative stress-induced neuronal damage. |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications in the piperazine and isothiazole portions can significantly influence biological efficacy and receptor affinity. The presence of specific substituents on the benzyl group has been linked to enhanced pharmacological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
